9-methyl-2,7-dinitro-9H-fluorene

Description

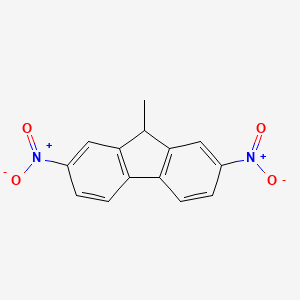

9-Methyl-2,7-dinitro-9H-fluorene (CAS 32501-43-2) is a nitro-substituted fluorene derivative with the molecular formula C₁₄H₁₀N₂O₄ (CID 4207092) . Its structure features a methyl group at the 9-position and nitro groups at the 2- and 7-positions of the fluorene backbone. Key identifiers include:

- SMILES:

CC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] - InChIKey:

WGBGEDCUEKJPBD-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values range from 159.9 Ų ([M+H]⁺) to 174.6 Ų ([M+Na]⁺) .

The compound is structurally related to 2,7-dinitro-9H-fluorene (CAS 5405-53-8), a precursor used in synthesizing solvatochromic probes like DMANF (2-amino-7-nitro-9H-fluorene derivatives) . However, literature and patent data specific to this compound remain sparse, indicating a need for further research .

Properties

CAS No. |

32501-43-2 |

|---|---|

Molecular Formula |

C14H10N2O4 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

9-methyl-2,7-dinitro-9H-fluorene |

InChI |

InChI=1S/C14H10N2O4/c1-8-13-6-9(15(17)18)2-4-11(13)12-5-3-10(16(19)20)7-14(8)12/h2-8H,1H3 |

InChI Key |

WGBGEDCUEKJPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,7-dinitro-9H-fluorene typically involves the nitration of 9-methylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:

Nitration of 9-methylfluorene:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 9-methyl-2,7-diamino-9H-fluorene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 9-carboxy-2,7-dinitro-9H-fluorene.

Scientific Research Applications

9-methyl-2,7-dinitro-9H-fluorene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other fluorene derivatives and as a reagent in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-methyl-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

2,7-Dinitro-9H-fluorene (CAS 5405-53-8)

- Molecular Formula : C₁₃H₈N₂O₄.

- Key Differences : Lacks the 9-methyl group, making it less sterically hindered.

- Applications : Serves as a precursor for DMANF synthesis via partial reduction (Pd/C catalyst) and reductive amination (45–91% yields) .

2-Nitrofluorene (CAS 607-57-8)

- Molecular Formula: C₁₃H₉NO₂.

- Key Differences : Contains a single nitro group at the 2-position.

- Spectroscopy : IR data (Coblentz Society) confirms nitro group vibrations at 1530 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) .

9,9-Dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0)

- Molecular Formula: C₁₅H₁₃NO₂.

- Key Differences : Features two methyl groups at the 9-position and a single nitro group.

- Applications : Used in pharmaceuticals and materials science due to enhanced stability from methyl substitution .

9,9'-Spirobi[9H-fluorene]-2,2'-dinitro (CAS 67665-46-7)

- Molecular Formula : C₂₅H₁₄N₂O₄.

- Key Differences : Spirobifluorene backbone with nitro groups at 2,2'-positions.

- Properties : Rigid planar structure suitable for optoelectronic materials .

Polyfluorinated and Diiodo Derivatives

- Examples : 9,9-Bis(2-hexafluoroisopropyloxyethyl)-2,7-diiodo-9H-fluorene (CAS 278176-06-0).

- Key Differences: Fluorinated side chains enhance thermal stability and solubility in nonpolar solvents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.